molecular formula C9H8ClN B1366985 1-(4-Chlorophenyl)prop-2-yn-1-amine CAS No. 226698-95-9

1-(4-Chlorophenyl)prop-2-yn-1-amine

Cat. No.: B1366985
CAS No.: 226698-95-9
M. Wt: 165.62 g/mol
InChI Key: FQBCINVPQPLNQO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol . Its structure features a propargylamine group (prop-2-yn-1-amine) attached to a 4-chlorophenyl ring, making it a valuable synthetic building block . The SMILES notation for the compound is C#CC(C1=CC=C(C=C1)Cl)N, and its InChIKey is FQBCINVPQPLNQO-UHFFFAOYSA-N . While specific biological mechanisms or established research applications for this exact molecule are not fully detailed in the literature, compounds containing both propargylamine and chlorophenyl moieties are of significant interest in medicinal and organic chemistry research. They are frequently explored as key intermediates in synthesizing more complex molecules, such as potential enzyme inhibitors or novel heterocyclic compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of personal use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

1-(4-chlorophenyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBCINVPQPLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control in the Synthesis of 1 4 Chlorophenyl Prop 2 Yn 1 Amine

Enantioselective Synthetic Approaches to Chiral Propargylamines

Enantioselective methods aim to produce a single enantiomer of a chiral product from achiral starting materials. A prominent strategy for synthesizing chiral propargylamines is the asymmetric A3 (aldehyde-alkyne-amine) coupling reaction. rsc.org This one-pot, three-component reaction involves an aldehyde, an alkyne, and an amine, and its asymmetric variant utilizes a chiral catalyst to induce enantioselectivity. rsc.orgorganic-chemistry.org

Copper(I) complexes with chiral ligands have proven effective for this transformation. For instance, the use of CuBr with the chiral ligand (R)-quinap in a three-component reaction of an alkyne, an aldehyde, and a secondary amine can produce a wide array of chiral propargylamines in good yields and with high enantioselectivity. organic-chemistry.org Another approach involves the use of BINOL-based chiral phosphoric acids as catalysts in the Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, which serve as C-alkynyl imine precursors. organic-chemistry.org This method has demonstrated high yields (up to 98%) and enantioselectivities (up to 95% ee). organic-chemistry.org

The development of chiral catalysts continues to expand the scope and efficiency of these reactions. For example, chiral Cu(II)-bis(imidazoline) complexes have been developed as highly tunable catalysts for the asymmetric A3 coupling, showing excellent enantioselectivity for a range of alkyl-substituted alkynes. mdpi.com

Below is a table summarizing various enantioselective approaches to chiral propargylamines:

Catalyst SystemReaction TypeKey FeaturesYieldEnantiomeric Excess (ee)Reference
CuBr / (R)-quinapThree-component couplingEffective for secondary amines and various aldehydes.GoodUp to 96% organic-chemistry.org
BINOL-based chiral phosphoric acidMannich reactionTolerates a wide range of substrates and is scalable.Up to 98%Up to 95% organic-chemistry.org
Cu(II)-bis(imidazoline) complexesAsymmetric A3 couplingHighly tunable for alkyl-substituted alkynes.VariableExcellent mdpi.com
Cu(OTf)2/Ph-PyboxSolvent-free A3 couplingUtilizes ball-milling conditions.GoodNot specified nih.gov

Diastereoselective Strategies for Structurally Related Analogues

Diastereoselective synthesis involves the formation of diastereomers in unequal amounts. This is often achieved by using a chiral auxiliary or a chiral starting material that influences the stereochemical outcome of the reaction.

A robust method for the diastereoselective synthesis of chiral propargylamines is the addition of metal acetylides to chiral N-tert-butanesulfinyl (N-t-BS) imines, a strategy pioneered by Ellman. acs.org This approach has been used to synthesize a variety of chiral N-sulfinyl propargylamines with high diastereoselectivity. nih.gov The reaction of lithiated chloroacetylene with Ellman's chiral N-tert-butanesulfinyl imines, for example, proceeds with high yields and excellent diastereoselectivity (up to >20:1) for a range of substrates. acs.org

Another diastereoselective approach involves the use of chiral amines in the A3 coupling reaction. For instance, employing (S)-(+)-2-pyrrolidinemethanol as the chiral amine in a tin(II) chloride-catalyzed A3 coupling has been shown to exhibit excellent diastereoselectivity. nih.gov Similarly, the use of chiral amines like (S)-2-(methoxymethyl)pyrrolidine with gold(I) nanoparticle catalysts in the A3 coupling also leads to excellent diastereoselectivity. nih.gov

Copper-catalyzed reactions can also be highly diastereoselective when a chiral amine or aldehyde is used. organic-chemistry.org Furthermore, NHC-copper(I) halide-catalyzed addition of terminal alkynes to enantiomerically pure nitrones on water provides a straightforward route to propargylic N-hydroxylamines with excellent stereoselectivity (up to 97%). nih.gov

The following table outlines several diastereoselective strategies:

StrategyKey ReagentsDiastereomeric Ratio (dr) / StereoselectivityReference
Addition to chiral N-tert-butanesulfinyl iminesLithiated chloroacetylene, Ellman's auxiliaryUp to >20:1 dr acs.org
A3 coupling with a chiral amine(S)-(+)-2-pyrrolidinemethanol, SnCl2Excellent diastereoselectivity nih.gov
A3 coupling with a chiral amine(S)-2-(methoxymethyl)pyrrolidine, Au(I) nanoparticlesExcellent diastereoselectivity nih.gov
Addition to chiral nitronesTerminal alkynes, NHC-copper(I) halideUp to 97% stereoselectivity nih.gov

Chiral Pool-Based Syntheses and Chiral Auxiliary Applications

The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes, which can be used as starting materials in synthesis. wikipedia.orgescholarship.org This approach can be highly efficient as the inherent chirality of the starting material is often preserved throughout the reaction sequence. wikipedia.org

While a direct synthesis of 1-(4-chlorophenyl)prop-2-yn-1-amine from a specific chiral pool starting material is not explicitly detailed in the provided context, the principles of chiral pool synthesis are highly relevant. For example, enantiopure amino acids can be converted into chiral oxazolidinones, which then serve as effective chiral auxiliaries. uvic.ca These auxiliaries can direct the stereochemical course of reactions, such as enolate alkylation or aldol (B89426) reactions, to produce a desired stereoisomer. uvic.ca After the key stereocenter is established, the auxiliary can be removed.

Ellman's chiral sulfinamide, which is readily synthesized, is a prime example of a chiral auxiliary that is widely used in the synthesis of chiral amines. nih.gov The condensation of an aldehyde with Ellman's chiral sulfinamide provides a chiral N-sulfinylimine. Subsequent nucleophilic addition to this imine, for instance with (trimethylsilyl)ethynyllithium, affords diastereomerically pure N-sulfinyl propargylamines. nih.gov The sulfinyl group can then be cleaved under acidic conditions to yield the free chiral amine. nih.gov

The use of chiral auxiliaries derived from the chiral pool offers a powerful and versatile strategy for controlling stereochemistry in the synthesis of complex molecules like this compound and its analogs.

Compound Names Mentioned in this Article

Compound Name
This compound
(R)-quinap
N-tert-butanesulfinyl imines
(S)-(+)-2-pyrrolidinemethanol
(S)-2-(methoxymethyl)pyrrolidine
(trimethylsilyl)ethynyllithium

Chemical Reactivity and Synthetic Transformations of 1 4 Chlorophenyl Prop 2 Yn 1 Amine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group in 1-(4-Chlorophenyl)prop-2-yn-1-amine is a key site for a range of chemical transformations, including cycloadditions, additions to the triple bond, and functionalization of the C-H bond.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgjetir.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net The reaction involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner to yield the stable triazole ring. acs.org This transformation is valued for its reliability, mild reaction conditions, and broad functional group tolerance. rsc.orgnih.gov

The resulting 1,2,3-triazole products are not merely linkers but are known to be metabolically stable and can exhibit a range of biological activities. nih.gov The versatility of this reaction allows for the facile introduction of a wide variety of substituents by varying the azide component, making it a powerful tool in medicinal chemistry and materials science. For instance, propargylamines can be reacted with various azides to generate libraries of triazole-containing compounds for screening purposes. nih.govresearchgate.net

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Propargylamines

AlkyneAzideCatalystSolventProductReference
This compoundBenzyl azideCu(I)Various1-Benzyl-4-((4-chlorophenyl)(amino)methyl)-1H-1,2,3-triazole researchgate.net
Propargylamine (B41283)Aryl azidest-BuOK/DMFDMF5-Amino-1-aryl-1,2,3-triazoles researchgate.net
Substituted PropargylaminesAzidomethyltriazole oligomerCuSO₄Solid SupportPeptide mimetic triazole oligomers acs.org

Addition Reactions to the Triple Bond

The carbon-carbon triple bond of this compound can undergo various addition reactions, although it is generally less reactive than an alkene. These reactions allow for the introduction of new functional groups across the alkyne.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon and the halogen to the more substituted carbon. The reaction can proceed in a stepwise manner, with the addition of one equivalent of HX yielding a vinyl halide. The addition of a second equivalent of HX would lead to a geminal dihalide.

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the triple bond can also occur. The reaction with one equivalent of the halogen typically results in the formation of a dihaloalkene, often with trans stereochemistry due to the reaction mechanism. Further addition of a second equivalent of the halogen leads to a tetrahaloalkane.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of propargylamines suggests that these transformations are feasible. kcl.ac.uk

Functionalization of the Alkynyl C-H Bond

The terminal C-H bond of the alkyne in this compound is acidic and can be deprotonated to form a metal acetylide, which can then be used in various carbon-carbon bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful method for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgnih.govyoutube.com The reaction is typically carried out under mild conditions with a base, such as an amine. wikipedia.org This allows for the direct connection of the propargylamine scaffold to various aromatic or vinylic systems.

Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base, to form an unsymmetrical 1,3-diyne. nih.gov This provides a route to extend the carbon chain and introduce further unsaturation into the molecule.

Reactions at the Amine Functionality

The primary amine group of this compound is a nucleophilic center and can participate in a variety of reactions, including alkylation, acylation, and condensation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. nih.govresearchgate.net This reaction is often highly efficient and can be used to introduce a wide range of acyl groups. The resulting N-acylpropargylamines are valuable intermediates in organic synthesis. For instance, they can undergo intramolecular cyclization reactions to form various heterocyclic compounds, such as oxazoles, upon treatment with catalysts like silver(I) or gold(I). nih.govfao.org

Table 2: Representative N-Acylation and Subsequent Cyclization of Propargylamines

PropargylamineAcylating AgentCatalyst for CyclizationProductReference
N-Sulfonyl propargylamides-Silver(I)Functionalized oxazoles nih.gov
N-Propargylamides-Gold(I)Polyfluoroalkylated oxazoles researchgate.net
N-(Propargyl)arylamidesAllylic alcoholsZn(OTf)₂Allylic oxazoles fao.org

Formation of Imines and Related Condensation Products

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglumenlearning.comlibretexts.org The formation of the C=N double bond provides a platform for further synthetic modifications. For example, imines can be reduced to secondary amines or reacted with various nucleophiles.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. The equilibrium can often be shifted towards the product by removing the water formed during the reaction.

Quaternization of Nitrogen Centers

The primary amine functionality in this compound is nucleophilic and readily undergoes quaternization reactions. This process involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction typically proceeds by treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base or by using a strong alkylating agent. The resulting quaternary ammonium salts can serve as intermediates in various synthetic applications, including phase-transfer catalysis and the formation of ionic liquids.

Transformations Leading to Heterocyclic Architectures

The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These intramolecular and intermolecular cyclization reactions are often catalyzed by transition metals or promoted by acidic or basic conditions.

Synthesis of Pyrroles and Pyridines

Pyrroles:

Substituted pyrroles can be synthesized from this compound through various methodologies. One notable approach involves a one-pot tandem enyne cross-metathesis–cyclization reaction. acs.org In this method, the propargylamine is reacted with an enol ether in the presence of a ruthenium catalyst, leading to the formation of a diene intermediate that subsequently cyclizes to afford the pyrrole (B145914) ring. acs.org For instance, the reaction of N-acylated this compound with ethyl vinyl ether under microwave irradiation can yield 1-acyl-2-(4-chlorophenyl)-3-methylpyrroles in good yields. acs.org

Another strategy is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org While not a direct cyclization of the starting amine, derivatives of this compound can be transformed into suitable precursors for this reaction.

The following table summarizes a synthetic route to a substituted pyrrole from a derivative of this compound:

PrecursorReagentProductYield (%)
N-[1-(4-Chlorophenyl)-2-propyn-1-yl]-benzamideEthyl vinyl ether, Grubbs' catalyst1-Benzoyl-2-(4-chlorophenyl)-3-methylpyrroleNot specified in abstract

Pyridines:

The synthesis of pyridines from propargylamine derivatives can be achieved through various multicomponent reactions. The Hantzsch pyridine (B92270) synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or an amine. youtube.com Derivatives of this compound could potentially serve as the amine component in such reactions, leading to N-substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. youtube.com

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles also provide a powerful route to pyridines. youtube.com The terminal alkyne of this compound, after suitable protection of the amine group, could participate in such cycloadditions with another alkyne and a nitrile to form a substituted pyridine ring.

Formation of Thiazoles and Oxazoles

Thiazoles:

Thiazole (B1198619) derivatives can be synthesized from precursors derived from this compound. The Hantzsch thiazole synthesis is a classic method that involves the reaction of a α-haloketone with a thioamide. While not a direct use of the starting amine, it can be converted to a thioamide derivative which can then be used in this synthesis. More contemporary methods involve the condensation of various building blocks. For example, thiazoles bearing a 4-chlorophenyl substituent have been synthesized and evaluated for their biological activities. nih.gov

Oxazoles:

The synthesis of oxazoles can be achieved from N-acylated propargylamines. organic-chemistry.org For instance, N-acyl-1-(4-chlorophenyl)prop-2-yn-1-amine can undergo intramolecular cyclization under acidic or basic conditions, or in the presence of transition metal catalysts like gold or copper, to yield 2,5-disubstituted oxazoles. The Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, is another relevant pathway where a derivative of the starting amine could be a key intermediate. pitt.edu

The following table outlines a general synthetic approach to oxazoles from propargylic amides:

Reactant 1Reactant 2Catalyst/ConditionsProduct
Propargylic alcoholAmidep-Toluenesulfonic acid monohydrateSubstituted oxazole

Other Cyclization Reactions from Propargylamine Substrates

The reactivity of the propargylamine scaffold extends to the synthesis of other heterocyclic systems. For instance, base-catalyzed intramolecular cyclization of aminoacetylenic ketones, which can be prepared from this compound, can lead to the formation of 3H-pyrrol-3-ones. mdpi.com This transformation likely proceeds through the hydration of the alkyne to a 1,3-diketone, followed by intramolecular condensation. mdpi.com

Furthermore, multicomponent reactions involving propargylamines, aldehydes, and other reagents can afford complex heterocyclic structures. These reactions often proceed with high atom economy and can generate molecular diversity in a single step.

Reactivity of the Chlorophenyl Moiety in Post-Synthetic Modifications

The 4-chlorophenyl group in this compound is generally stable under the conditions used for the transformations of the amine and alkyne functionalities. However, it can participate in post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. For example, the chlorine atom can be replaced by various functional groups using Suzuki, Sonogashira, Buchwald-Hartwig, or other similar coupling reactions. This allows for the late-stage functionalization of the heterocyclic products derived from this compound, enabling the synthesis of a library of analogs with diverse substitution patterns on the phenyl ring. The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, although these are generally less common for this type of substrate.

Computational Chemistry and Mechanistic Insights into 1 4 Chlorophenyl Prop 2 Yn 1 Amine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure of many-body systems. It is employed to predict a wide array of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, providing valuable insights into the behavior of molecules.

DFT calculations are instrumental in determining the optimized molecular geometry of 1-(4-Chlorophenyl)prop-2-yn-1-amine, providing precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's three-dimensional structure and steric interactions.

A comprehensive analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution across the molecule. The MEP is a valuable tool for identifying electrophilic and nucleophilic sites, thereby predicting the regions most likely to be involved in chemical reactions. In a typical MEP map, regions of negative potential, often associated with lone pairs of electrons on electronegative atoms like nitrogen and chlorine, are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms, are prone to nucleophilic attack.

The chemical reactivity and stability of this compound can be quantitatively assessed through various global reactivity descriptors derived from DFT calculations. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) are indicators of a molecule's resistance to change in its electron distribution. A higher value of hardness suggests greater stability and lower reactivity.

Electronegativity (χ) provides a measure of the molecule's ability to attract electrons.

The Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The HOMO and LUMO are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor malayajournal.orgyoutube.comacadpubl.eulibretexts.org.

The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed. A higher HOMO energy indicates a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity malayajournal.orgacadpubl.eu. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO malayajournal.orgacadpubl.eu. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack and understanding the charge transfer interactions within the molecule.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular interactions. By examining the delocalization of electron density between filled and empty orbitals, NBO analysis provides insights into the stability of the molecule arising from hyperconjugative interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and flexibility of a molecule.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including the bond between the phenyl ring and the chiral carbon, and the bond between the chiral carbon and the propargyl group. Rotation around these bonds can lead to different conformers with varying energies.

MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its biological activity and its interactions with other molecules. The simulations can be performed in different environments, such as in a vacuum or in a solvent, to mimic physiological conditions. The results of MD simulations can provide a dynamic picture of the molecule's behavior, complementing the static information obtained from DFT calculations. Recent studies have utilized MD simulations to investigate the thermomechanical behavior of epoxy systems with different amine curing agents, highlighting the influence of molecular structure on bulk properties researchgate.netmdpi.com.

Theoretical Elucidation of Mechanistic Pathways for Key Synthetic Transformations

Computational chemistry provides powerful tools to investigate the reaction mechanisms of chemical transformations. For the synthesis of this compound, theoretical methods can be used to elucidate the mechanistic pathways of key synthetic steps.

For example, if the synthesis involves a nucleophilic addition to an imine, DFT calculations can be used to model the reaction pathway. This would involve identifying the transition state structure, which is the highest energy point along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the feasibility of the reaction.

By mapping the potential energy surface of the reaction, it is possible to understand the step-by-step process of bond formation and breakage. This can help in optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and selectivity of the synthesis. Furthermore, theoretical studies can provide insights into the stereoselectivity of the reaction, which is particularly important for a chiral molecule like this compound.

Advanced Spectroscopic and Analytical Characterization of 1 4 Chlorophenyl Prop 2 Yn 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering deep insights into the molecular framework.

1H NMR and 13C NMR for Primary Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural assessment of 1-(4-chlorophenyl)prop-2-yn-1-amine and its derivatives. mdpi.commdpi.com In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a wealth of information about the number and connectivity of protons in the molecule. For instance, the aromatic protons on the 4-chlorophenyl ring typically appear as distinct doublets, while the protons of the propargyl group exhibit characteristic shifts. rsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a separate signal, with its chemical shift indicating its electronic environment. For example, the carbons of the alkyne group have characteristic resonances in a specific region of the spectrum. rsc.orgrsc.org The presence of the chlorine atom on the phenyl ring also influences the chemical shifts of the aromatic carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic CH7.11 - 7.18 (m)128.7, 129.2
Methine CH4.69 (d)62.5
Methylene CH₂1.87 - 2.41 (m)23.2, 36.2
Amine NH4.69 (d)-

Note: This table presents generalized data for a derivative and specific values may vary based on the exact molecular structure and solvent used. Data sourced from representative spectra of similar structures. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To further refine the structural assignment and establish unambiguous connectivities, a variety of two-dimensional (2D) NMR techniques are employed. mdpi.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to each other in the molecule. mdpi.comyoutube.com This is crucial for piecing together the fragments identified in the 1D NMR spectra.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple-Quantum Correlation): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). mdpi.commdpi.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.com This is particularly useful for determining the stereochemistry and conformation of the molecule.

The combined application of these 2D NMR methods provides a comprehensive and detailed picture of the molecular architecture of this compound and its derivatives. mdpi.com

Theoretical NMR Chemical Shift Calculations (DFT-based)

In conjunction with experimental data, theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) have become an increasingly important tool. nih.gov By calculating the expected NMR parameters for a proposed structure, researchers can compare these theoretical values with the experimental data to confirm or refute a structural hypothesis. This approach is particularly useful in cases of ambiguity or for distinguishing between closely related isomers.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. scielo.org.zanih.govrsc.org By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition of the molecular ion. nih.gov This is a powerful confirmation of the identity of this compound and its derivatives, as the exact mass is a unique physical property of a specific molecular formula. scielo.org.zarsc.org

Table 2: Predicted Collision Cross Section Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺166.04181136.4
[M+Na]⁺188.02375147.3
[M-H]⁻164.02725138.3
[M+NH₄]⁺183.06835155.2
[M+K]⁺203.99769141.4

Data obtained from predicted values. uni.lu

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is crucial for successfully analyzing a compound by mass spectrometry. For this compound and its derivatives, which possess a degree of polarity due to the amine group and the chlorine atom, several "soft" ionization methods are suitable.

Electrospray Ionization (ESI): ESI is a widely used technique for polar and semi-polar molecules. jfda-online.comnih.gov It typically generates protonated molecules ([M+H]⁺) or other adducts in the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. massbank.eu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for a broad range of compounds, including those with moderate to low polarity. wikipedia.orgnationalmaglab.orgencyclopedia.pubnih.gov It involves ion-molecule reactions at atmospheric pressure and can also provide molecular weight information with little fragmentation. wikipedia.orgnationalmaglab.orgencyclopedia.pub The choice between ESI and APCI often depends on the specific properties of the derivative being analyzed and the liquid chromatography conditions being used. jfda-online.com

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound exhibit characteristic absorption and scattering bands corresponding to its distinct functional groups. While specific experimental data for this exact molecule is not widely published, the expected frequencies can be inferred from the analysis of closely related compounds.

The key functional groups in this compound and their expected vibrational frequencies are:

N-H Vibrations: The primary amine (NH₂) group gives rise to characteristic stretching vibrations. Typically, asymmetric and symmetric N-H stretching bands appear in the region of 3500-3300 cm⁻¹. For instance, in related aromatic amines, these bands are often observed around 3460 cm⁻¹ and 3369 cm⁻¹ nih.gov. Bending vibrations for the N-H group are expected in the 1650-1580 cm⁻¹ range.

C≡C and ≡C-H Vibrations: The terminal alkyne group is a prominent feature. The C≡C stretching vibration is typically observed as a weak to medium intensity band in the range of 2140-2100 cm⁻¹. The ≡C-H stretching vibration gives a sharp and strong absorption band, usually found between 3330-3270 cm⁻¹.

Aromatic C-H and C=C Vibrations: The 4-chlorophenyl group displays several characteristic bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. In a related compound, 1-(4-chlorophenyl) piperazine, aromatic C-C stretching modes were observed at 1629, 1593, 1496, and 1450 cm⁻¹ in the IR spectrum. scispace.com

C-Cl Vibration: The carbon-chlorine stretching vibration for an aryl chloride is expected in the 1100-1000 cm⁻¹ region. In a derivative, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, the C-Cl group shows characteristic bands at 1092 and 836 cm⁻¹ mdpi.com.

A representative table of expected vibrational frequencies for this compound is provided below, based on data from analogous compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amine)Asymmetric Stretch3500 - 3400
N-H (Amine)Symmetric Stretch3400 - 3300
N-H (Amine)Bending (Scissoring)1650 - 1580
≡C-H (Alkyne)Stretching3330 - 3270
C≡C (Alkyne)Stretching2140 - 2100
C-H (Aromatic)Stretching3100 - 3000
C=C (Aromatic)Stretching1600 - 1450
C-Cl (Aryl Halide)Stretching1100 - 1000

Theoretical IR Spectra Calculations (DFT-based)

To complement experimental findings, Density Functional Theory (DFT) calculations are a powerful tool for predicting and interpreting vibrational spectra. By creating a computational model of the molecule, its theoretical IR and Raman spectra can be calculated. These theoretical spectra aid in the assignment of complex vibrational modes and can help to confirm the proposed structure.

For molecules similar to this compound, DFT calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p) scispace.comresearchgate.net. The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, providing a better correlation with experimental data. Studies on related compounds have shown a good agreement between the experimental and scaled theoretical vibrational wavenumbers. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

The solid-state packing of these molecules is often influenced by intermolecular hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings. A hypothetical crystal packing for this compound would likely feature hydrogen bonds of the type N-H···N or N-H···Cl, contributing to the stability of the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and for the assessment of their purity. Thin-layer chromatography and column chromatography are standard techniques used in the isolation and quality control of this compound and its derivatives.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For a compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase.

The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297), is commonly employed. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value ideally between 0.3 and 0.7 for the target compound. Due to the presence of the polar amine group, a solvent system with a moderate to high polarity, such as a hexane/ethyl acetate mixture, would be appropriate.

Visualization of the spots on the TLC plate after development can be achieved under UV light (254 nm) due to the aromatic ring. Additionally, staining reagents can be used. For an amine-containing compound, a ninhydrin (B49086) solution is a highly effective visualizing agent, typically producing a characteristic colored spot nih.gov.

Column Chromatography

For the purification of this compound on a larger scale, column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. uoguelph.ca In the analysis of this compound, GC is used to separate the volatile compound from the solvent and any impurities. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov This process generates a unique fragmentation pattern, or mass spectrum, that serves as a molecular "fingerprint."

The mass spectrum of the parent compound would be expected to show a molecular ion peak [M]+, corresponding to its molecular weight, and various fragment ions. The presence of chlorine is readily identified by the characteristic isotopic pattern of 35Cl and 37Cl (approximately 3:1 ratio), which would result in M+ and M+2 peaks. Common fragmentation pathways for such molecules include the loss of the propargyl group or cleavage adjacent to the amine. By comparing the obtained mass spectrum with spectral libraries or through manual interpretation, the structure of the compound can be confirmed. nih.gov

For this compound (Molecular Formula: C9H8ClN, Monoisotopic Mass: 165.03453 Da), the predicted collision cross section (CCS) values for various adducts can provide further confidence in its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M]+165.03398130.3
[M+H]+166.04181136.4
[M+Na]+188.02375147.3
[M+K]+203.99769141.4
[M+NH4]+183.06835155.2

Elemental Microanalysis (CHN) for Compositional Verification

Elemental Microanalysis, commonly known as CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. elementalmicroanalysis.com This method provides a crucial check for the purity and empirical formula of a synthesized compound like this compound.

The analysis involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are separated and quantified. From these quantities, the original percentages of C, H, and N in the sample are calculated. These experimental values are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.gov

For this compound, the molecular formula is C9H8ClN. uni.lu The theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.019108.0965.27%
HydrogenH1.0188.084.88%
ChlorineCl35.45135.4521.41%
NitrogenN14.01114.018.46%
Total Molecular Weight165.63 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. nist.gov This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the primary absorbers of UV-Vis radiation are the chromophores, which are the parts of the molecule with delocalized π-electrons. researchgate.net

The main chromophore in this compound is the 4-chlorophenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region. The presence of substituents on the ring, such as the chlorine atom and the propargylamine (B41283) group, can shift the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Typically, aromatic systems show a strong absorption band known as the E-band (for "ethylenic") and a weaker band called the B-band (for "benzenoid"). For substituted benzenes, these bands are often observed in the ranges of 200-230 nm and 250-290 nm, respectively. The alkyne group (C≡C) also contributes to the UV spectrum, usually with weak absorptions. The spectrum provides valuable information about the electronic structure and conjugation within the molecule. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Aromatic Amines
TransitionTypical λmax (nm)Description
π → π~200-230Strong absorption (E-band) related to the aromatic ring.
π → π~250-290Weaker, structured absorption (B-band) characteristic of the benzene ring.
n → π*~300-350Weak absorption involving non-bonding electrons on the nitrogen atom.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials. For a compound like this compound, TGA can provide information about its decomposition temperature, the presence of any residual solvents or water, and the composition of its degradation products.

During a TGA experiment, a sample is heated at a constant rate, and its mass is continuously monitored. A plot of mass versus temperature, known as a thermogram, is generated. A stable compound will show a flat baseline until it reaches its decomposition temperature, at which point a significant mass loss will be observed. The temperature at which decomposition begins (the onset temperature) is a key indicator of the compound's thermal stability. The shape of the decomposition curve and the residual mass can also offer insights into the mechanism of degradation. This data is critical for understanding the material's stability under thermal stress.

Table 4: Illustrative TGA Data Interpretation
Temperature Range (°C)Mass Loss (%)Interpretation
25 - 150~0-2%Initial minor mass loss, potentially due to moisture or volatile impurities.
150 - 250~0%Region of thermal stability for the compound.
> 250SignificantOnset of thermal decomposition of the compound.

Specific Rotation Measurements for Chiral Purity Determination

The molecule this compound possesses a chiral center at the carbon atom bonded to the chlorophenyl ring, the amino group, a hydrogen atom, and the propargyl group. This chirality means the compound can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers have identical physical properties, except for their interaction with plane-polarized light.

Specific rotation ([α]) is a fundamental property of a chiral substance and is a measure of the angle to which it rotates the plane of polarized light at a specific temperature, wavelength, and concentration. The two enantiomers of a chiral compound will rotate light by an equal magnitude but in opposite directions (+ for dextrorotatory and - for levorotatory).

Measuring the specific rotation of a sample of this compound is a critical method for determining its chiral or enantiomeric purity. A sample consisting of a single enantiomer (an enantiopure sample) will exhibit a maximum specific rotation value. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero, as the rotations of the individual enantiomers cancel each other out. By comparing the measured specific rotation of a synthesized sample to the known value for the pure enantiomer, one can calculate the enantiomeric excess (ee), a measure of the sample's purity.

Design and Synthesis of Derivatives and Analogues of 1 4 Chlorophenyl Prop 2 Yn 1 Amine

Structural Modifications at the Aromatic Ring System

The 4-chlorophenyl group is a critical component of the molecule's core structure. Modifications to this aromatic ring, while less frequently documented for this specific compound compared to other parts of the molecule, are a key strategy in medicinal chemistry for developing analogues. Standard synthetic transformations allow for the introduction of a variety of substituents or the alteration of the existing chloro group.

Key Research Findings:

Halogen Substitution: The chlorine atom at the para-position can be replaced with other halogens (Fluorine, Bromine, Iodine) to study the effect of electronegativity and size on activity.

Positional Isomerism: Moving the chloro substituent to the ortho- or meta-positions would generate structural isomers, potentially altering the molecule's conformation and binding capabilities.

Introduction of Other Functional Groups: Standard electrophilic aromatic substitution or nucleophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the phenyl ring, such as alkyl, alkoxy, nitro, or cyano groups. These modifications can influence the electronic properties and lipophilicity of the entire molecule.

Acid-Catalyzed Amination: While not a direct modification of the starting compound, related research on the acid-catalyzed amination of heterocyclic chlorides, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrates a viable pathway for coupling the amine function of one molecule to a chloro-aromatic system of another. preprints.org This highlights a potential route for incorporating the 1-(4-chlorophenyl)prop-2-yn-1-amine scaffold into larger, more complex aromatic systems.

Derivatization of the Propargyl Moiety

The propargyl group, with its terminal alkyne, is a highly versatile functional handle for a wide array of chemical transformations. This allows for significant extension and functionalization of the molecular scaffold.

Key Research Findings:

Palladium/Copper-Catalyzed Cross-Coupling: A significant derivatization involves the chemoselective palladium/copper-catalyzed cross-coupling of terminal propargylamines with acyl chlorides. This reaction yields aminoacetylenic ketones, which serve as intermediates for synthesizing more complex heterocyclic systems. mdpi.com For instance, the reaction of a propargylamine (B41283) with an acyl chloride in the presence of a PdCl₂/CuI/Ph₃P catalytic system leads to the formation of a ketone derivative. mdpi.com

Intramolecular Cyclization: The derivatives formed from cross-coupling can undergo further reactions. For example, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, an aminoacetylenic ketone, can be cyclized in the presence of a base like potassium hydroxide (B78521) to produce highly substituted 1,2-dihydro-3H-pyrrol-3-ones. mdpi.com

Barbier-Grignard-Type Reactions: The propargyl moiety is also susceptible to indium-mediated Barbier-Grignard-type reactions. nih.gov This method can be used to introduce the propargyl group into other molecules, such as aldehydes, to form homopropargylic alcohols, demonstrating the utility of the propargyl group as a reactive building block. nih.gov

Starting Material ClassReagentReaction TypeResulting Structure
PropargylamineAcyl ChloridePd/Cu Catalyzed Cross-CouplingAminoacetylenic Ketone mdpi.com
Aminoacetylenic KetoneKOH (Base)Intramolecular Cyclization1,2-dihydro-3H-pyrrol-3-one mdpi.com
AldehydePropargyl BromideIndium-mediated Barbier-GrignardHomopropargylic Alcohol nih.gov

Amine Substitutions and Their Influence on Chemical Properties and Reactivity

The primary amine group is a key site for derivatization, influencing the compound's basicity, polarity, and potential for hydrogen bonding. Its modification can lead to a wide range of secondary and tertiary amines, as well as amides and other nitrogen-containing functional groups.

Key Research Findings:

Classification and Reactivity: As a primary amine, the nitrogen atom is bonded to one arylalkyl group and two hydrogen atoms. msu.edu This structure allows it to act as a nucleophile and a base, readily reacting with electrophiles.

N-Alkylation and N-Acylation: The amine can be converted into secondary or tertiary amines through alkylation. Furthermore, reaction with acyl chlorides or anhydrides yields stable amide derivatives. For example, analogous structures like 1-phenylethylamine (B125046) have been used to synthesize novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. researchgate.net This suggests a viable pathway for creating similar amide derivatives from this compound.

Hinsberg Test Application: The reactivity of the primary amine can be demonstrated using the Hinsberg test, where it reacts with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous base. msu.edu This reaction provides a method for both derivatization and characterization.

Influence on Basicity: Substitutions on the nitrogen atom significantly alter the chemical properties. Alkylation generally increases basicity, while acylation dramatically decreases basicity due to the electron-withdrawing nature of the adjacent carbonyl group.

Reagent TypeResulting Functional GroupInfluence on Basicity
Alkyl HalideSecondary/Tertiary AmineIncreased
Acyl ChlorideAmideGreatly Decreased
Benzenesulfonyl ChlorideSulfonamideAcidic (Soluble in Base) msu.edu

Development of Hybrid Structures Incorporating the this compound Scaffold

The core structure of this compound serves as a valuable building block for the synthesis of more complex "hybrid" molecules, which often merge its structural features with those of other known pharmacophores.

Key Research Findings:

Synthesis of Pyrrolones: Derivatives of the scaffold can be used to construct complex heterocyclic systems. A notable example is the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one to afford 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.com This demonstrates a multi-step synthesis where the initial scaffold is elaborated into a larger, fused ring system.

Formation of Imidazole (B134444) Derivatives: A green chemistry approach has been used to synthesize a new 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.com This was achieved through the condensation of 2-chloro-1-(4-chlorophenyl)ethan-1-one with a guanidine (B92328) derivative, showcasing how a closely related precursor can be used to build these important heterocyclic structures. mdpi.com

Triazine-Based Hybrids: Research into related phenylethylamine structures suggests that hybrid molecules combining a 1,3,5-triazine (B166579) core with the amine scaffold could be developed. researchgate.net Such strategies aim to create novel chemical entities with potential applications in medicinal chemistry.

Scaffold ComponentCombined WithResulting Hybrid Structure
This compound derivativeThiophene1,2-dihydro-3H-pyrrol-3-one derivative mdpi.com
1-(4-chlorophenyl)ethan-1-one precursorGuanidine2-Amino-imidazole derivative mdpi.com
Phenylethylamine analogue1,3,5-TriazinePotential 1,3,5-triazine hybrid researchgate.net

Synthesis of Metal Complexes Involving Propargylamine-Derived Ligands

The amine and propargyl functionalities, along with potential modifications, allow this compound and its derivatives to act as ligands, coordinating with various metal ions to form metal complexes.

Key Research Findings:

Coordination Chemistry: Propargylamines can serve as ligands for a variety of transition metals. The nitrogen atom of the amine group is a primary coordination site. Further derivatization of the molecule can introduce additional donor atoms (e.g., oxygen, sulfur), creating bidentate or tridentate ligands that form stable chelate rings with a central metal ion. nih.gov

Variety of Metal Ions: Studies on analogous ligands containing 4-chlorophenyl or amine functionalities have demonstrated complexation with a wide range of metals, including Copper(II), Nickel(II), Lanthanum(III), Cobalt(II), Palladium(II), Platinum(II), and Zinc(II). nih.govresearchgate.net

Synthesis of Complexes: Metal complexes are typically synthesized by reacting the ligand with a suitable metal salt (e.g., CuCl₂, LaCl₃·6H₂O) in a solvent like ethanol, often with heating under reflux. nih.gov The resulting complexes precipitate from the solution and can be isolated and characterized.

Structural Characterization: The formed complexes are characterized using techniques such as elemental analysis, FTIR spectroscopy, and magnetic susceptibility measurements to determine their stoichiometry and geometry. nih.govresearchgate.net For instance, IR spectroscopy can confirm the coordination of the amine group to the metal, and magnetic studies can help elucidate the geometry, which can range from square-planar to tetrahedral or octahedral depending on the metal and ligand. nih.govresearchgate.net

Metal IonPotential Ligand Donor AtomsExample Complex Geometry
Cu(II)N (amine), O/S (from derivatives)Square-Planar researchgate.net
Ni(II)N (amine), O/S (from derivatives)Mixed Tetrahedral/Square-Planar researchgate.net
Zn(II)N (amine), S (from derivatives)Tetrahedral nih.govresearchgate.net
La(III)O (from carboxylate derivative)Not specified nih.gov
Pd(II), Pt(II)N (amine), S (from derivatives)Square-Planar researchgate.net

Applications of 1 4 Chlorophenyl Prop 2 Yn 1 Amine in Chemical Sciences and Materials

Role as Key Building Blocks in the Synthesis of Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex chemical structures. sigmaaldrich.com Amines, in particular, are a crucial class of building blocks due to their reactivity and prevalence in bioactive molecules. ijrpr.comnih.gov 1-(4-Chlorophenyl)prop-2-yn-1-amine fits this role perfectly, possessing both an amine and a terminal alkyne, which are highly versatile functional groups for carbon-carbon and carbon-nitrogen bond formation.

The propargylamine (B41283) motif (a propargyl group attached to a nitrogen atom) is a key component in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. mdpi.commdpi.com Research has shown that related propargylamines can be used to synthesize complex heterocyclic systems like pyrrol-3-ones through base-catalyzed intramolecular cyclization reactions. mdpi.comresearchgate.net The terminal alkyne and amine groups of this compound can participate in a variety of named reactions to generate molecular diversity. For instance, it is a suitable substrate for multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine) to form more substituted propargylamines, or transition-metal-catalyzed reactions such as the Nicholas reaction. researchgate.net

The table below illustrates some of the fundamental reactions where this compound can serve as a key building block.

Reaction TypeReactantsProduct ClassSignificance
A³ Coupling Aldehyde, this compoundSubstituted PropargylaminesEfficient C-C and C-N bond formation in one step.
Sonogashira Coupling Aryl/Vinyl Halide, this compoundAryl/Vinyl-substituted AlkynesExtends the carbon framework by coupling the alkyne.
Cycloaddition (e.g., with azides) Azide (B81097), this compoundTriazolesForms stable, aromatic five-membered heterocyclic rings.
Intramolecular Cyclization (After modification)Various N-Heterocycles (e.g., Pyrroles, Pyridines)Provides access to complex polycyclic systems. mdpi.com

Contributions to Advanced Material Science Research (e.g., polymers, functional materials)

In materials science, amines are recognized as essential components in the synthesis of polymers, catalysts, and other functional materials. ijrpr.com The specific structure of this compound offers multiple avenues for its incorporation into advanced materials. The terminal alkyne functionality is particularly valuable as it allows the molecule to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." polyacs.org

This highly efficient and specific reaction can be used to:

Graft molecules onto polymer backbones: A polymer bearing azide side chains can be functionalized by clicking this compound onto it, thereby introducing the chlorophenyl moiety and its associated properties (e.g., modifying refractive index or thermal stability).

Create functional surfaces: Self-assembled monolayers on surfaces like silicon or gold can be formed using molecules containing terminal alkynes, allowing for precise surface engineering. polyacs.org

Synthesize star polymers: The molecule could be used as an arm of a multi-functional core, participating in click reactions to form complex, multi-arm polymer architectures. polyacs.org

Furthermore, the amine group can act as a monomer in traditional polymerization reactions, such as in the formation of polyamides by reacting with dicarboxylic acids. The resulting polymers would have the propargyl group as a pendant side chain, which remains available for post-polymerization modification via click chemistry, allowing for the creation of highly functional and complex materials.

Polymerization / Modification StrategyReactive Group UtilizedResulting Material TypePotential Application
Click Chemistry (CuAAC) Terminal AlkyneFunctionalized Polymers, Surface CoatingsSmart materials, biocompatible surfaces, electronics. polyacs.org
Polyamide Formation AminePolyamides with Pendant AlkynesHigh-performance plastics, functional membranes.
Epoxy Curing AmineCross-linked Epoxy ResinsAdhesives, composites, coatings.

Utility as Chemical Probes for Investigating Reaction Mechanisms and Chemical Processes

A chemical probe is a small molecule used to study and manipulate a biological or chemical system. The terminal alkyne group of this compound makes it an excellent candidate for use as a chemical probe due to its ability to undergo bioorthogonal reactions. nih.gov A bioorthogonal reaction is one that can occur inside a living system without interfering with native biochemical processes.

The CuAAC click reaction is a premier example of a bioorthogonal transformation. Researchers can incorporate the this compound "tag" into a more complex molecule of interest (e.g., a drug candidate or a metabolite). This tagged molecule can then be introduced into a complex environment, such as a cell lysate or a living organism. The alkyne serves as a specific handle that can be detected by reacting it with a reporter molecule containing an azide group. This allows for:

Visualization: Using an azide-linked fluorophore to visualize the location of the probe within a cell via fluorescence microscopy.

Enrichment and Identification: Using an azide-linked biotin tag to capture the probe and its binding partners, which can then be isolated and identified using techniques like mass spectrometry.

This strategy is invaluable for investigating reaction mechanisms, identifying the targets of bioactive compounds, and understanding complex chemical pathways. nih.gov

Probe ApplicationBioorthogonal ReactionReporter TagInformation Gained
Fluorescence Imaging Click Chemistry (CuAAC)Azide-Fluorophore (e.g., Azide-TAMRA)Spatial localization of the target molecule in cells or tissues. nih.gov
Affinity Purification Click Chemistry (CuAAC)Azide-BiotinIdentification of binding partners (e.g., proteins).
Reaction Monitoring Any alkyne-specific reactionSpectroscopic TagTracking the consumption or transformation of a reactant in a complex mixture.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Propargylamine (B41283) Chemistry

1-(4-Chlorophenyl)prop-2-yn-1-amine stands as a significant, though underexplored, scaffold within the broader class of propargylamines. The key findings related to this compound, drawn from analogous structures and general principles of propargylamine chemistry, highlight its potential as a versatile synthetic intermediate and a promising pharmacophore.

The primary contribution of this molecular structure to propargylamine chemistry lies in the unique combination of its three functional components: the reactive terminal alkyne, the nucleophilic amine at a chiral center, and the electronically influential 4-chlorophenyl ring. The terminal alkyne is a gateway to a multitude of transformations, including metal-catalyzed cross-coupling reactions (like Sonogashira), cycloadditions (such as the Huisgen cycloaddition or "click chemistry"), and addition reactions, enabling the construction of more complex molecular architectures.

The amine group not only imparts basicity to the molecule but also serves as a handle for derivatization, such as acylation and alkylation, and is crucial for many of its potential biological activities. The propargylamine moiety is a known irreversible inhibitor of monoamine oxidases (MAO), and the specific substituents on the nitrogen and the carbon bearing the aryl group are critical for tuning this activity. nih.gov

The 4-chlorophenyl group is not merely a passive substituent. Its electron-withdrawing nature influences the acidity of the alkyne proton and the reactivity of the aromatic ring. Furthermore, this group is a common feature in many pharmaceuticals, where it can enhance binding affinity to biological targets and modify metabolic stability. The synthesis of related heterocyclic structures, such as pyrrol-3-ones, from propargylamine precursors demonstrates the utility of this class of compounds as building blocks in organic synthesis. mdpi.com

Identification of Unexplored Synthetic Avenues and Methodological Enhancements

While the A³-coupling reaction provides a robust and convergent route to this compound, several synthetic avenues remain largely unexplored. nih.gov A significant area for development is in the realm of asymmetric synthesis. Given that the compound possesses a chiral center, the development of stereoselective methods to access the individual (R)- and (S)-enantiomers is of paramount importance, particularly for medicinal chemistry applications where stereoisomers often exhibit vastly different pharmacological profiles. Future work could focus on:

Enantioselective Catalysis: Employing chiral ligands with copper or other transition metal catalysts in the A³-coupling reaction to induce facial selectivity in the addition to the imine intermediate.

Chiral Auxiliaries: Utilizing chiral amines or aldehydes in the coupling reaction, followed by subsequent removal of the chiral auxiliary.

Kinetic Resolution: Developing enzymatic or chemical methods to resolve the racemic mixture of the final product.

Methodological enhancements could focus on improving the greenness and efficiency of the synthesis. This includes the exploration of solvent-free reaction conditions, the use of recyclable heterogeneous catalysts like copper-doped zeolites, and the potential application of flow chemistry to allow for safer handling of gaseous acetylene (B1199291) and better control over reaction parameters. nih.govacs.org

Future Potential in Advanced Material Applications

The unique structure of this compound makes it a compelling candidate for the development of advanced materials. The terminal alkyne functionality is particularly attractive for polymerization and surface modification.

Polymer Synthesis: The alkyne group can undergo polymerization through various methods, such as metathesis or cyclotrimerization, to create novel polymers. The presence of the 4-chlorophenyl group would be expected to impart properties such as increased thermal stability and flame retardancy to the resulting material. The chiral amine center could lead to the synthesis of chiral polymers with potential applications in enantioselective separations or catalysis.

Surface Functionalization: The alkyne can be used to anchor the molecule to surfaces via "click" chemistry. This could be used to modify the properties of materials, for example, by creating functionalized nanoparticles or modifying the surface of electrodes.

Precursor for Functional Heterocycles: As demonstrated by the synthesis of pyrrol-3-ones from related propargylamines, this compound can serve as a precursor to a wide range of heterocyclic systems. mdpi.com These heterocycles are often the core of functional materials used in organic electronics (e.g., organic light-emitting diodes - OLEDs) or as specialized ligands for creating metal-organic frameworks (MOFs) and nanocatalysts. mdpi.com

Directions for Further Computational Investigations and Theoretical Predictions

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and to guide future experimental work. While general computational methods have been applied to similar structures, materialsciencejournal.orguantwerpen.be dedicated theoretical studies on this specific molecule are lacking. Future computational investigations should focus on several key areas:

Conformational Analysis: A detailed scan of the potential energy surface to identify the most stable conformers of the molecule, which is crucial for understanding its reactivity and interactions.

Spectroscopic Prediction: High-level calculations of NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra to aid in the experimental characterization of the compound and its derivatives.

Reactivity Indices: Using DFT to calculate reactivity descriptors such as Fukui functions, local softness, and the molecular electrostatic potential (MEP) surface. This would predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new chemical transformations. uantwerpen.be

Reaction Mechanism Studies: Elucidating the detailed mechanisms of key reactions, such as the A³-coupling and subsequent cyclizations. This can provide insights into the role of the catalyst and reaction conditions, facilitating optimization. uni-muenchen.de

Docking and Molecular Dynamics: For medicinal chemistry applications, molecular docking studies could predict the binding mode and affinity of the (R)- and (S)-enantiomers to the active site of enzymes like MAO. Subsequent molecular dynamics (MD) simulations could then be used to assess the stability of the ligand-protein complex. mdpi.com

By systematically exploring these synthetic, applied, and computational frontiers, the full potential of this compound as a valuable chemical entity can be realized, paving the way for new discoveries in catalysis, medicine, and materials science.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(4-Chlorophenyl)prop-2-yn-1-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves a multi-step approach, starting with functionalization of the 4-chlorophenyl moiety. A common strategy includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with propargylamine under basic conditions (e.g., sodium hydroxide in ethanol) to form the alkyne intermediate.
  • Step 2 : Reduction or functional group interconversion to yield the primary amine. Reaction optimization should focus on:
    • Catalyst selection : Transition metal catalysts (e.g., Cu(I)) to enhance alkyne-amine coupling efficiency.
    • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
    • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct suppression.
      Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm, doublet) and propargyl CH₂ groups (δ 3.8–4.2 ppm).
    • ¹³C NMR : Confirm alkyne carbons (δ 70–85 ppm) and quaternary aromatic carbons (δ 125–135 ppm).
  • IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and N–H bend (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₉H₈ClN: 165.0345 g/mol).
    Data interpretation should cross-reference computed spectra (DFT or molecular modeling) to resolve ambiguities in peak assignments .

Advanced: How can X-ray crystallography resolve the three-dimensional structure and intermolecular interactions of this compound?

Answer:

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
  • Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .
  • Refinement : Iterative cycles using SHELXL to model anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : ORTEP diagrams (WinGX suite) illustrate molecular geometry and thermal ellipsoids, while Mercury software analyzes packing motifs (e.g., π-π stacking of chlorophenyl rings) .
    Critical parameters: R-factor <5%, bond length/angle deviations within 2% of ideal values .

Advanced: How should discrepancies between experimental and computational data (e.g., NMR shifts, dipole moments) be addressed?

Answer:

  • Cross-Validation : Compare experimental NMR/IR data with DFT calculations (e.g., B3LYP/6-31G* level) to identify outliers. Adjust computational models for solvent effects (PCM) or conformational flexibility.
  • Error Analysis : Quantify systematic errors (e.g., crystal field effects in X-ray vs. gas-phase DFT geometries) .
  • Multi-Technique Confirmation : Use X-ray crystallography to validate bond lengths/angles if NMR data conflicts with predictions .

Advanced: What methodologies are recommended for analyzing hydrogen bonding networks in crystalline this compound?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for N–H∙∙∙Cl interactions) using Etter’s formalism to identify recurring patterns .
  • Topological Analysis : Use CrystalExplorer to map Hirshfeld surfaces, highlighting close contacts (e.g., H∙∙∙Cl, H∙∙∙π) .
  • Energy Frameworks : Compute interaction energies (CE-B3LYP) to quantify lattice stability contributions from H-bonding vs. van der Waals forces .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Separate amine products using dichloromethane/water partitioning (pH adjustment to protonate the amine).
  • Chromatography : Use silica gel columns with gradient elution (hexane → ethyl acetate) to resolve polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals for structural studies .

Advanced: How can thermal analysis (DSC/TGA) and stability studies inform storage conditions for this compound?

Answer:

  • DSC : Identify melting points (e.g., ~120–130°C) and phase transitions.
  • TGA : Assess decomposition onset temperatures (>200°C suggests stability under ambient conditions).
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the alkyne group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.